B1149804 Altenuene CAS No. 889101-41-1

Altenuene

Cat. No. B1149804
CAS RN: 889101-41-1
InChI Key:
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Description

Synthesis Analysis

Total synthesis of altenuene and isothis compound has been achieved through methodologies starting from quinic acid and acetal-protected phloroglucinic acid, utilizing palladium-catalyzed Suzuki-type couplings as key reactions (Altemoeller, Podlech, & Fenske, 2006). Another approach involved iodine(III)-participated Umpolung diesterification and insights into the general [1,5]-H shift in para-Dearomatization of phenols via quantum chemical calculations, offering a concise method for synthesizing diverse natural this compound analogues (Luo et al., 2022).

Molecular Structure Analysis

This compound's structure and derivatives have been extensively studied, revealing a complex molecular framework conducive to various biological activities. The structural elucidation of this compound derivatives from unidentified freshwater fungi demonstrated the compound's diverse structural variations and biological potentials (Jiao et al., 2006).

Chemical Reactions and Properties

The electrochemical behavior of this compound has been studied through cyclic and square wave voltammetry, indicating a complex reaction mechanism and providing insights into its acidic properties (Molina, Zón, & Fernández, 2002). Additionally, the oxidative in vitro metabolism of this compound in mammals has been investigated, revealing its potential for metabolic hydroxylation reactions (Pfeiffer et al., 2009).

Physical Properties Analysis

The study of this compound's physical properties is critical for understanding its behavior in various environments, including stability upon baking and degradation pathways, which have implications for food safety (Siegel et al., 2010).

Chemical Properties Analysis

This compound's chemical properties, such as cytotoxicity on NIH/3T3 cells, highlight its biological impact and potential for further research into mechanisms of action and applications (Dong, 2008). The compound's interaction with biological systems underscores the importance of understanding its chemical properties to mitigate risks and explore therapeutic potentials.

Scientific Research Applications

  • Electrochemical Behavior and Acidic Properties : Altenuene's electrooxidation on a glassy carbon disk electrode was studied, revealing complex reaction mechanisms and determining its diffusion coefficient, apparent formal potential, and electron number. This study also determined this compound's acid dissociation constant using UV–vis spectrophotometry (Molina, Zón, & Fernández, 2002).

  • Oxidative Metabolism in Mammals : Research on the oxidative metabolism of this compound in mammals showed that both this compound and isothis compound form major metabolites through hydroxylation. This metabolic pattern was observed in microsomes from different animal species, including humans (Pfeiffer et al., 2009).

  • Cytotoxic Effects on NIH/3T3 Cells : A study on the cytotoxic effects of this compound on NIH/3T3 cells found that it inhibited cell proliferation and induced cell cycle arrest in the G2/M phase, suggesting a possible mechanism for carcinogenesis of alternaria (Dong Ziming, 2008).

  • Antibiotic Activity Against Gram-Positive Bacteria : this compound derivatives from an unidentified freshwater fungus showed antibiotic activity against Gram-positive bacteria, highlighting its potential use in antimicrobial applications (Jiao, Gloer, Campbell, & Shearer, 2006).

  • Total Synthesis of this compound and Isothis compound : The total synthesis of this compound and isothis compound, starting with quinic acid and acetal-protected phloroglucinic acid, was achieved, opening pathways for the study and application of these toxins (Altemoeller, Podlech, & Fenske, 2006).

  • Stability Upon Bread Baking : Research into the stability of this compound upon bread baking found that it degrades significantly during dry baking, which is relevant for food safety and mycotoxin control (Siegel et al., 2010).

  • Toxicity in the Chicken Embryo Assay : A study on the effects of this compound in the chicken embryo assay found no mortality or teratogenic effect at certain doses, providing insights into its toxicological profile (Griffin & Chu, 1983).

  • Detection Methods : Methods for detecting this compound in various matrices, such as liquid chromatography-electrochemical detection with online generated bromine, have been developed, highlighting the importance of accurate quantification in food safety (Palmisano, Sibilia, & Visconti, 1990).

Future Directions

The development of new analytical methods for the detection and quantification of Altenuene has become of great importance for human and animal health risk assessment . More research is needed to fully understand the toxicity and potential health effects of this compound .

properties

IUPAC Name

(2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTXEATDNFMMY-IXPVHAAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29752-43-0, 889101-41-1
Record name Altenuene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29752-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
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Q & A

Q1: What is the molecular formula and weight of altenuene?

A1: this compound has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.

Q2: What spectroscopic data is available for this compound's structural characterization?

A2: Researchers utilize various spectroscopic techniques, including UV, IR, MS, and NMR (1H and 13C) spectroscopy, to elucidate the structure of this compound and its derivatives [, , , ].

Q3: Does the stereochemistry of this compound affect its biological activity?

A3: Yes, the stereochemistry of this compound plays a role in its biological activity. For instance, isothis compound, a diastereoisomer of this compound with an inverted configuration at C-2', exhibits minor phytotoxic activity on tomato leaves compared to this compound [].

Q4: Have any studies explored modifying the this compound structure to alter its activity?

A4: While specific studies focusing on targeted structural modifications of this compound are limited, the synthesis of this compound backbone analogs through iodine(III)-participated Umpolung diesterification provides a foundation for exploring structure-activity relationships []. Further research is needed to understand the impact of specific structural modifications on this compound's activity and toxicological profile.

Q5: Does this compound cause DNA damage?

A6: While this compound itself has not been shown to directly cause DNA damage, a related Alternaria toxin, alternariol, exhibits DNA-damaging properties, potentially by acting as a topoisomerase poison [].

Q6: How is this compound metabolized in mammals?

A7: In vitro studies using rat, pig, and human liver microsomes suggest that this compound undergoes oxidative metabolism, primarily forming 8-hydroxythis compound. Minor metabolites include 10-hydroxythis compound and two stereoisomers of 4-hydroxythis compound [].

Q7: What are the potential health risks associated with this compound exposure?

A7: While this compound exhibits low acute toxicity, its long-term effects are not fully understood. More research is needed to assess the potential health risks associated with chronic exposure to this compound through contaminated food.

Q8: What types of food products are commonly contaminated with this compound?

A9: this compound has been detected in various food commodities, including fruits (tomatoes, apples, olives, grapes), cereals (wheat, sorghum), sunflower seeds, and oilseed rape meal [, , , , ].

Q9: What analytical methods are used to detect and quantify this compound in food samples?

A10: Analytical methods for this compound determination often involve extraction with solvents like chloroform or acetonitrile followed by chromatographic separation techniques like thin-layer chromatography (TLC) [, ] and high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, fluorescence, electrochemical, and mass spectrometry (MS) [, , , , , ].

Q10: What are the challenges in analyzing this compound in complex food matrices?

A12: The complex matrices of food samples can interfere with this compound detection and quantification. Effective sample preparation methods, such as QuEChERS combined with solid-phase extraction (SPE), are crucial for removing interfering compounds and concentrating analytes before instrumental analysis [, ].

Q11: What are the key areas for future research on this compound?

A11: Key areas for future research include:

    • Endophytic Fungi: this compound and its derivatives have also been isolated from endophytic fungi, which reside within plants without causing disease [, , , , , ]. This finding suggests the potential for exploring these fungi as alternative sources of this compound for research or industrial applications.
    • Antibacterial Activity: Some this compound derivatives, such as altenuisol and 4-hydroxyalternariol-9-methyl ether, have shown antibacterial activity against specific bacterial pathogens []. This discovery warrants further investigation into their potential as novel antibiotic agents.

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